

Spectroscopic Analysis of D-Carnosine and Its Derivatives: A Comprehensive Protocol Guide

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Compound of Interest

Compound Name: Carnosine, D-

CAS No.: 5853-00-9

Cat. No.: B3054151

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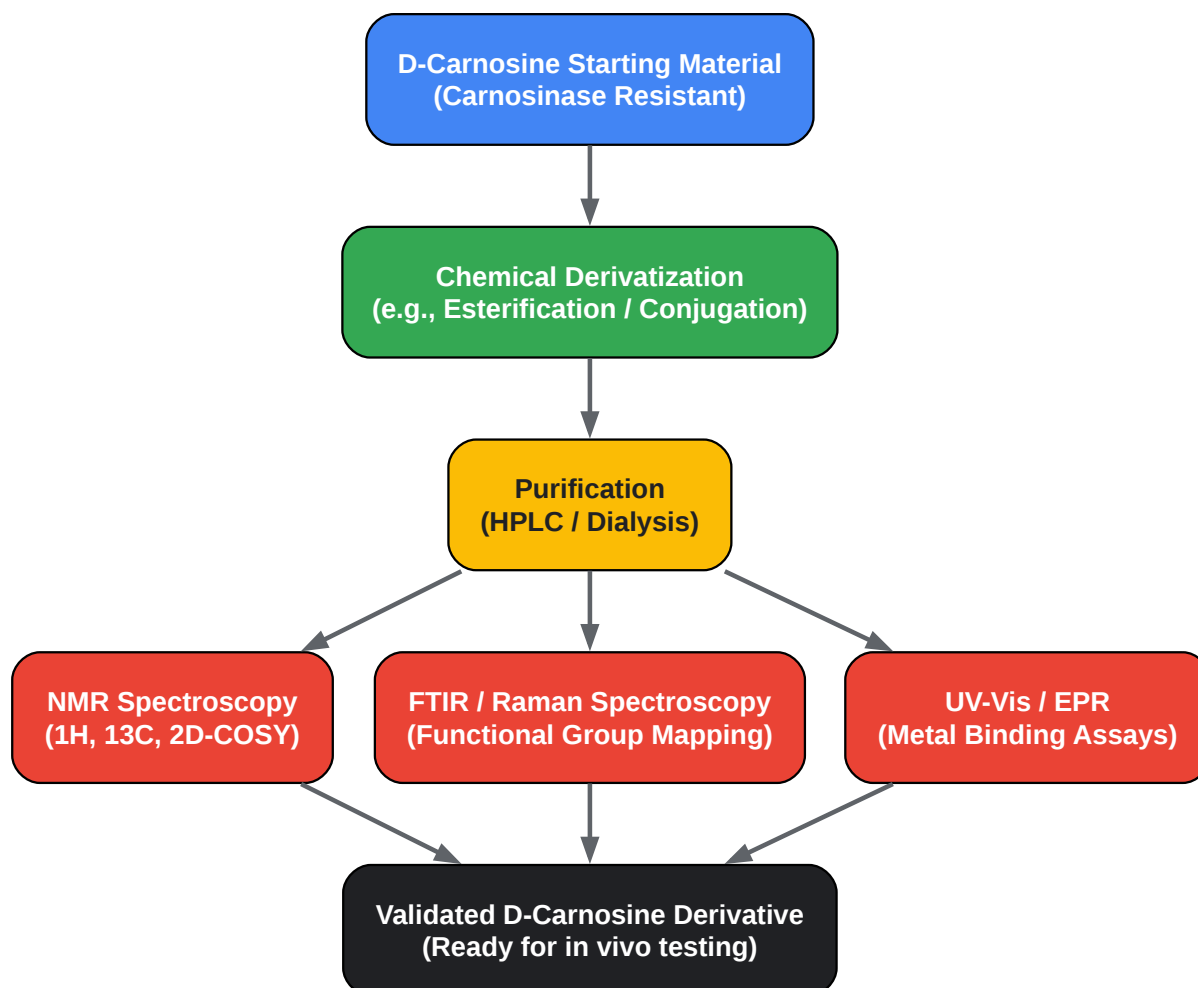
Rationale and Mechanistic Grounding

L-Carnosine (β -alanyl-L-histidine) is a highly effective endogenous antioxidant, metal chelator, and sequestering agent for reactive carbonyl species (RCS). However, its therapeutic application is severely bottlenecked by rapid enzymatic hydrolysis via serum carnosinase (CN1). To circumvent this, pharmaceutical development has pivoted toward D-Carnosine (the non-hydrolyzable D-enantiomer) and its lipophilic derivatives (e.g., D-carnosine octylester) [1](#).

D-carnosine maintains the robust anti-glycation and neuroprotective properties of its L-counterpart while exhibiting total resistance to enzymatic degradation [2](#). Furthermore, conjugating D-carnosine with cyclodextrins or esterifying its carboxylate group enhances site-specific tissue transport and bioavailability [[3](#)]([1](#)).

Spectroscopic analysis is the analytical cornerstone for validating these structural modifications. It ensures that the functional moieties—specifically the imidazole ring and the terminal primary amine—remain sterically and electronically available for metal coordination and RCS sequestering.

Structural Validation Workflows



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Workflow for the synthesis and spectroscopic validation of D-Carnosine derivatives.

Quantitative Spectroscopic Data

To establish a self-validating baseline, analytical scientists must reference the exact chemical shifts and vibrational frequencies of the unmodified dipeptide.

Table 1: Characteristic NMR Chemical Shifts of D-Carnosine

Conditions: D₂O solvent, pD ~7.0, 298 K. The C2 and C4 imidazole protons are highly sensitive to the tautomeric state (N τ -H vs. N π -H) and metal binding [4](#).

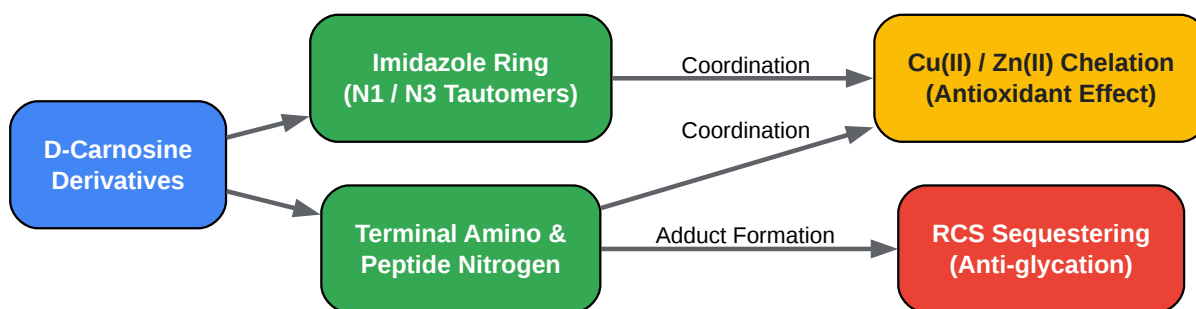
Structural Moiety	Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Imidazole Ring	C2	~8.08 (singlet)	~136.0
Imidazole Ring	C4	~7.08 (singlet)	~119.8
β -Alanine	CH ₂ (α to C=O)	~2.50 - 2.65 (multiplet)	~33.5
β -Alanine	CH ₂ (β to C=O)	~3.10 - 3.20 (multiplet)	~37.2
Histidine Backbone	α -CH	~4.46 (triplet)	~53.8
Amide Linkage	C=O	-	~171.0

Table 2: Diagnostic FTIR Wavenumbers for D-Carnosine Derivatives

Conditions: KBr pellet or ATR-FTIR. Shifts in the amide and carboxylate regions confirm successful derivatization [5](#).

Functional Group	Wavenumber (cm ⁻¹)	Diagnostic Shift upon Derivatization / Binding
Amide I (C=O stretch)	1638 - 1644	Shifts to ~1607 cm ⁻¹ upon strong H-bonding or metal coordination.
Imidazole Ring	1433 - 1498	Intensity alters upon metal chelation at N1/N3.
Carboxylate (COO ⁻)	~1570 - 1590	Disappears upon esterification; replaced by ester C=O at ~1730 cm ⁻¹ .
Primary Amine (N-H)	~1594	Shifts/broadens upon N-acetylation or Schiff base formation with RCS.

Mechanistic Pathways of Action



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Mechanistic pathways of D-Carnosine derivatives in metal chelation and RCS sequestering.

Experimental Protocols

Protocol A: NMR-Based Metal Coordination Mapping (Zn²⁺ Titration)

Objective: Map the specific coordination sites of D-carnosine derivatives when binding to divalent metal cations. Causality Check: Why use Zn(II) instead of Cu(II) for NMR? Cu(II) is highly paramagnetic. It drastically broadens NMR signals due to enhanced transverse relaxation (T_2), obscuring fine structural details. Zn(II) is diamagnetic, allowing for sharp resolution of chemical shift perturbations to map the exact coordination sites without signal loss.

Step-by-Step Methodology:

- Sample Preparation: Dissolve 10 mM of the D-carnosine derivative in 99.9% D₂O. Causality: D₂O prevents the massive H₂O solvent peak from obscuring the critical β-alanine aliphatic signals (~2.5–3.2 ppm).
- pD Adjustment: Adjust the pD to 7.4 using NaOD or DCl. Causality: The glass electrode measures H⁺ activity. In D₂O, the apparent pH meter reading (pH*) must be corrected ($pD = pH^* + 0.4$) to ensure the imidazole ring (pK_a ~7.1) is in the correct protonation state for physiological metal binding.
- Titration: Add ZnCl₂ in incremental molar equivalents (0.2, 0.4, 0.6, 0.8, 1.0) directly into the NMR tube.
- Acquisition: Acquire ¹H and ¹³C spectra at 298 K after each addition.
- Data Processing: Track the downfield shifts of the C2 (~8.08 ppm) and C4 (~7.08 ppm) imidazole protons.
- Self-Validation Checkpoint: If the NMR signals broaden significantly upon adding the metal salt, the ZnCl₂ reagent is likely contaminated with trace paramagnetic transition metals (e.g., Fe³⁺ or Cu²⁺). Discard and use higher purity reagents.

Protocol B: FTIR Validation of D-Carnosine Esterification

Objective: Confirm the successful synthesis of D-carnosine octylester (a lipophilic derivative for enhanced cellular uptake). Causality Check: Why use KBr pelleting instead of analyzing the compound in an aqueous solution? Water exhibits a massive, broad IR absorption band around 1640 cm⁻¹, which perfectly overlaps with the critical Amide I band of the dipeptide, rendering structural assignment impossible.

Step-by-Step Methodology:

- Lyophilization: Freeze-dry the purified D-carnosine octylester for 24 hours to remove all trace moisture.
- Matrix Preparation: Grind 2 mg of the lyophilized derivative with 200 mg of IR-grade anhydrous Potassium Bromide (KBr) in an agate mortar.
- Pelleting: Press the mixture under 10 tons of pressure for 2 minutes to form a transparent KBr disk.
- Acquisition: Record the spectrum from 4000 to 400 cm^{-1} using 64 scans at a resolution of 4 cm^{-1} . Subtract a blank KBr background.
- Spectral Interpretation:
 - Look for the disappearance of the carboxylate asymmetric stretch ($\sim 1570\text{--}1590\text{ cm}^{-1}$).
 - Confirm the appearance of a sharp, strong ester carbonyl (C=O) stretch at $\sim 1730\text{--}1740\text{ cm}^{-1}$.
- Self-Validation Checkpoint: If the ester peak at $\sim 1730\text{ cm}^{-1}$ is absent and the $\sim 1580\text{ cm}^{-1}$ peak remains, the esterification reaction failed or the ester was hydrolyzed during purification. If a broad band appears at 3400 cm^{-1} , the KBr matrix absorbed atmospheric moisture; re-dry the KBr and repeat.

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